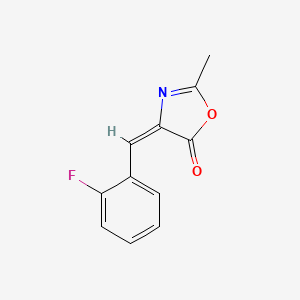
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorobenzylidene group attached to the oxazole ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under basic or acidic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or an acid such as hydrochloric acid. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions may yield reduced oxazole compounds.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-diones, while reduction may produce oxazolidines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The fluorobenzylidene group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(4E)-4-(benzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
(4E)-4-(2-chlorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from other similar compounds.
特性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
(4E)-4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6+ |
InChIキー |
JIDVSXGXSILSBZ-UXBLZVDNSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC=CC=C2F)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



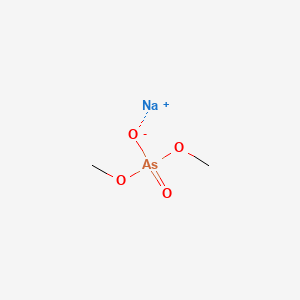

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
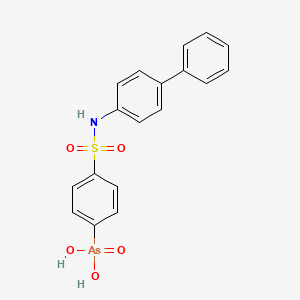

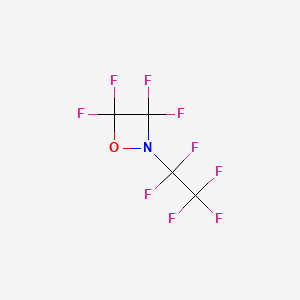
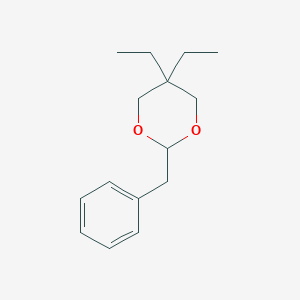
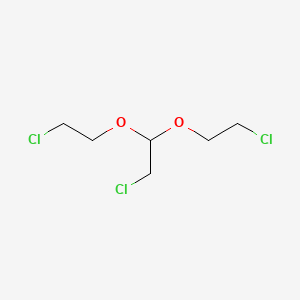
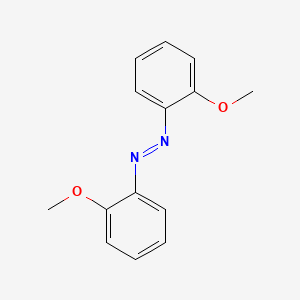
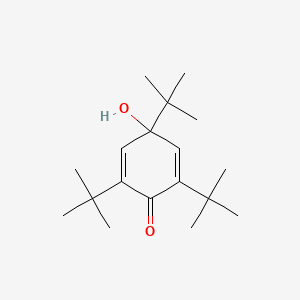


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
